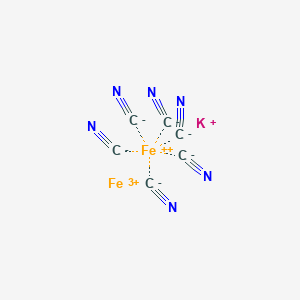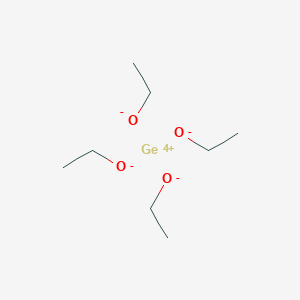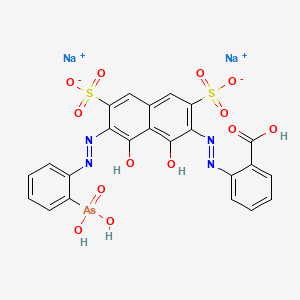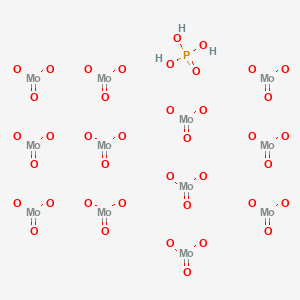
2-(2-OXO-2-PHENYLETHYL)MALONONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE derivatives can be achieved through various methodologies, including Michael addition reactions and condensation processes. For example, the Michael addition of masked acyl cyanide reagents to substituted nitroolefins has been developed for the efficient synthesis of (2-nitro-1-phenylethyl)malononitriles with excellent yields, highlighting a scalable approach to these compounds (Sun et al., 2023).
Molecular Structure Analysis
The molecular structure of 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE and its derivatives is a subject of study to understand their reactivity and properties. Computational studies using DFT methods have been conducted to calculate geometric parameters and study intramolecular charge transfer interactions, providing insights into the stabilization mechanisms of these molecules (Mabkhot et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE allows for its participation in various chemical reactions, forming a wide range of derivatives. For instance, reactions with malononitrile in the presence of amines under acidic conditions have been explored for the synthesis of different heterocyclic compounds, demonstrating the compound's versatility in organic synthesis (Martins et al., 2009).
Physical Properties Analysis
The physical properties of 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE derivatives, such as solvatochromic behavior, have been studied to understand their potential applications. The investigation of crystal structure and solvatochromic behavior of specific derivatives reveals information on their suitability for use in materials science, particularly in areas related to photophysics and nonlinear optics (Bogdanov et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and functional group transformations of 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE, are essential for its applications in synthesis. Research has shown that substituent-dependent divergent synthesis can yield a variety of compounds, illustrating the compound's flexibility and potential for creating pharmacologically active molecules (Gotsko et al., 2022).
Applications De Recherche Scientifique
Synthesis Techniques and Derivatives
A microwave-assisted, solvent-free method has been developed for synthesizing novel 2-amino-4-(2-oxo-2H-chromen-3-yl)nicotinonitriles, showcasing the utility of 2-(2-oxo-2-phenylethyl)malononitrile in facilitating efficient chemical reactions under environmentally friendly conditions (Srikrishna & Dubey, 2018). Additionally, the interaction of malononitrile with acetylacetone has been studied, revealing the formation of complex organic structures, further illustrating the compound's role in diverse chemical syntheses (Kalita & Kim, 2018).
Analytical and Sensing Applications
Research has introduced a novel colorimetric signaling probe for the selective analysis of malononitrile, emphasizing its significance in both industrial and environmental monitoring. This development highlights the compound's potential in the creation of sensitive and selective analytical methods for key chemicals (Kim et al., 2020).
Catalysis and Chemical Transformations
Studies have demonstrated the use of 2-(2-oxo-2-phenylethyl)malononitrile in the direct construction of novel dispiro heterocycles through 1,3-dipolar cycloaddition, showcasing its versatility in facilitating complex chemical transformations and synthesis of heterocyclic compounds (Dandia, Jain, & Bhati, 2011).
Environmental and Health Monitoring
The development of a latent turn-on fluorescent probe for detecting toxic malononitrile in water underscores the importance of 2-(2-oxo-2-phenylethyl)malononitrile derivatives in environmental safety and public health. This research contributes to the advancement of methods for monitoring potentially hazardous chemicals in various settings (Jung et al., 2020).
Safety And Hazards
The compound is classified as dangerous with hazard statements H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
Numéro CAS |
14476-72-3 |
|---|---|
Nom du produit |
2-(2-OXO-2-PHENYLETHYL)MALONONITRILE |
Formule moléculaire |
C11H8N2O |
Poids moléculaire |
184.19 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B1143581.png)

